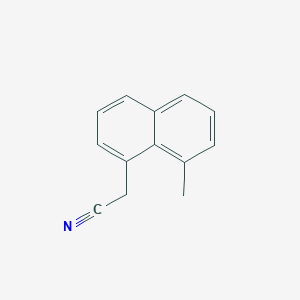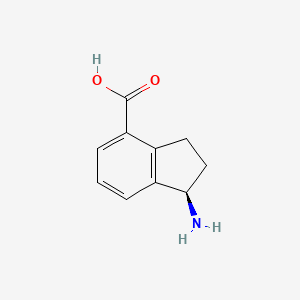
7-Amino-3-hydroxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-3-hydroxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position and a hydroxyl group at the 3rd position on the quinoline ring, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from 2-aminobenzamide and ethyl acetoacetate, the compound can be synthesized through a series of steps involving condensation, cyclization, and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
7-Amino-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to modify the quinoline ring.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent due to its biological activities.
Industry: Potential use in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Amino-3-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family.
8-Hydroxyquinoline: A similar compound with a hydroxyl group at the 8th position.
7-Aminoquinoline: A compound with an amino group at the 7th position but lacking the hydroxyl group.
Uniqueness
7-Amino-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both amino and hydroxyl groups on the quinoline ring. This dual functionality can lead to distinct chemical reactivity and biological activity compared to other quinoline derivatives.
特性
分子式 |
C9H8N2O2 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
7-amino-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(12)9(13)11-7(5)4-6/h1-4,12H,10H2,(H,11,13) |
InChIキー |
ZCVYVNNJZAFONL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)NC(=O)C(=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


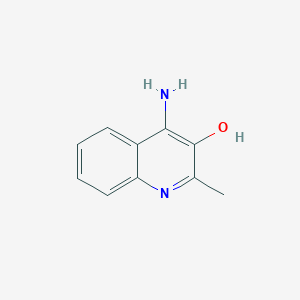

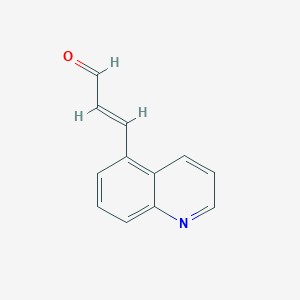
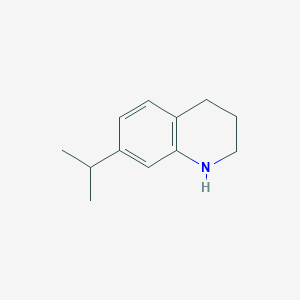
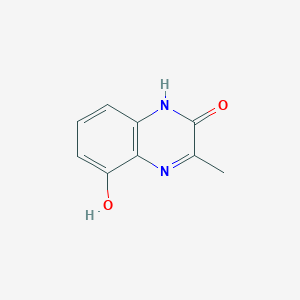
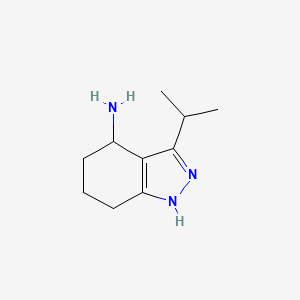
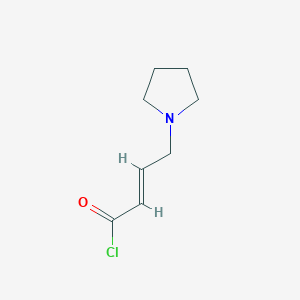
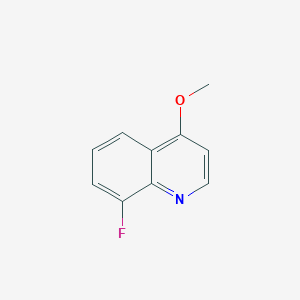
![7,7-Dimethyl-6-azaspiro[4.5]decan-9-one](/img/structure/B15071149.png)
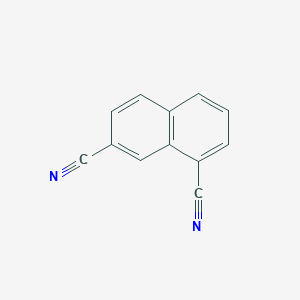

![4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B15071171.png)
